molecular formula C13H12N4 B6141661 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 107518-46-7

5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B6141661
CAS RN: 107518-46-7
M. Wt: 224.26 g/mol
InChI Key: VTJALUNHFVAURK-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H12N4 . It has an average mass of 224.261 Da and a monoisotopic mass of 224.106201 Da . The compound is also known by its systematic name, 5,7-Dimethyl-2-phenyl [1,2,4]triazolo [1,5-a]pyrimidine .


Synthesis Analysis

The synthesis of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of hydrazonoyl halides with alkyl carbothioates . The preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine, is reported .


Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is available as a 2D Mol file or as a computed 3D SD file . Crystal structure analyses of [Zn (dmtp)2Br2] and [Hg (dmtp)2Cl2] reveal distorted tetrahedral geometries about the central atoms and the dmtp .


Chemical Reactions Analysis

The preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine, is reported . Crystal structure analyses of [Zn (dmtp)2Br2] and [Hg (dmtp)2Cl2] reveal distorted tetrahedral geometries about the central atoms and the dmtp .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point estimated at 378.80°C, and a melting point estimated at 155.34°C . It has a molar refractivity of 67.6±0.5 cm3, and its polar surface area is 43 Å2 . The compound’s water solubility at 25°C is estimated to be 140 mg/L .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidine ligands demonstrates their capability to act as building blocks for metal-organic frameworks (MOFs). These frameworks exhibit great versatility and can possess useful properties such as magnetism, luminescence, or biological activity .

Ruthenium Complexes

5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine serves as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Antimalarial Agents

The compound has been investigated as a dihydroorotate dehydrogenase inhibitor with antimalarial activity. Understanding its mechanism of action could contribute to the development of novel antimalarial drugs .

Vilsmeier Reaction

Researchers have used 5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is valuable in synthetic organic chemistry for introducing functional groups .

Pharmacological Studies

The compound has been studied for its pharmacological activity, particularly its binding to HIV TAR RNA. Investigating its interactions with biomolecules can provide insights into potential therapeutic applications .

Platinum(II) Complexes

In coordination chemistry, platinum(II) complexes containing 5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine ligands have been explored. These complexes exhibit interesting stability and reactivity patterns, making them relevant for catalysis and materials science .

Future Directions

The compound’s antiparasitic capacity continues to be active against different Leishmania spp. species . This suggests potential future directions in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-8-10(2)17-13(14-9)15-12(16-17)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJALUNHFVAURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

107518-46-7
Record name 5,7-Dimethyl-2-phenyl-S-triazolo(1,5-a)pyrimidine
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